Bomin-3

Carboxylesterase inhibition Serine hydrolase Enzyme kinetics

Researchers requiring durable, washout-resistant carboxylesterase inhibition for prodrug activation or OP toxicology assays often face potency drift with reversible inhibitors. Bomin-3 (≥95% TLC), with its covalent irreversible mechanism and a terminal Ki of 0.708 nM against human CES1, ensures persistent enzyme suppression throughout incubation. - Irreversible covalent binding withstands dilution/substrate competition for robust, reproducible assay data. - Defined species selectivity profile (human CES1 Ki vs insect JHE IC50 354 nM) guides cross-species experimental design. - Room-temperature storage and batch-to-batch consistency support multi-year screening programs.

Molecular Formula C11H15O4P
Molecular Weight 242.21 g/mol
CAS No. 110606-97-8
Cat. No. B010448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBomin-3
CAS110606-97-8
Molecular FormulaC11H15O4P
Molecular Weight242.21 g/mol
Structural Identifiers
SMILESCCCCOP1(=O)COC2=CC=CC=C2O1
InChIInChI=1S/C11H15O4P/c1-2-3-8-14-16(12)9-13-10-6-4-5-7-11(10)15-16/h4-7H,2-3,8-9H2,1H3
InChIKeySPJHCIRTIZORLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bomin-3: Selective Carboxylesterase Inhibitor


Bomin-3 (2-butoxy-2-oxo-3H-1,4,2-benzodioxaphosphorine; CAS 110606-97-8; molecular formula C11H15O4P; MW 242.21) is a synthetic, small-molecule organophosphorus compound belonging to the 1,4,2-benzodioxaphosphorine 2-oxide class . It functions as a selective, irreversible inhibitor of carboxylesterases (CES), a family of serine hydrolases critical for xenobiotic metabolism, prodrug activation, and lipid homeostasis [1]. The compound is supplied as a white powder with ≥95% purity (TLC), is soluble in ethanol and acetone, and carries the Sigma Aldrich product designation B6806 . Its defining structural feature—an n-butoxy substituent at the phosphorus center—distinguishes it within the Bomin series and imparts specific lipophilicity and enzyme inactivation kinetics relative to its shorter-chain analogs.

Bomin-3 Differentiation from Analogs


Carboxylesterase inhibitors within the benzodioxaphosphorine 2-oxide class are not functionally interchangeable. The alkoxy substituent at the phosphorus center directly governs the compound's lipophilicity, enzyme active-site fit, and inactivation kinetics [1]. The BRENDA enzyme database notes that among benzodioxaphosphorin 2-oxides tested, the decyl-derivative shows the strongest inhibition, establishing a clear chain-length-dependent structure-activity relationship (SAR) [1]. Bomin-3 (butoxy, 4-carbon chain) therefore occupies a distinct position relative to Bomin-2 (propoxy, 3-carbon) and Bomin-1 (ethoxy or shorter), with predictable differences in potency and physicochemical handling. Furthermore, widely used alternative carboxylesterase inhibitors such as bis-p-nitrophenyl phosphate (BNPP) and tetraisopropyl pyrophosphoramide (Iso-OMPA) lack the benzodioxaphosphorine scaffold entirely and exhibit different selectivity profiles across CES isozymes and species [2]. Substituting any of these compounds without empirical validation risks altering inhibition efficiency, off-target profiles, and experimental reproducibility.

Bomin-3: Quantitative Differentiation Evidence


hCES1 Time-Dependent Inhibition Potency

Bomin-3 inhibits human liver carboxylesterase 1 (hCES1) with a Ki of 0.708 nM following a 24-hour incubation, as curated in BindingDB from ChEMBL data [1]. This sub-nanomolar affinity is consistent with the irreversible, covalent inhibition mechanism characteristic of benzodioxaphosphorin 2-oxides. By comparison, a short 5-minute incubation of the same compound with hCES1 yields a Ki of 9,770 nM (9.77 µM), demonstrating a ~13,800-fold increase in apparent affinity with prolonged incubation—a hallmark of time-dependent, irreversible inactivation [1]. This kinetic behavior contrasts sharply with reversible carboxylesterase inhibitors such as BNPP, which do not exhibit this magnitude of time-dependent potency shift. No equivalent head-to-head Ki data for Bomin-1 or Bomin-2 against human CES1 were identified in accessible non-prohibited databases.

Carboxylesterase inhibition Serine hydrolase Enzyme kinetics

Alkoxy Chain-Length SAR in CES Inhibition

The BRENDA enzyme ligand database explicitly states that among benzodioxaphosphorin 2-oxides tested, the decyl-derivative (C10 chain) shows the strongest inhibition, directly establishing that increasing n-alkyl chain length enhances inhibitory potency within this scaffold class [1]. Bomin-3 bears an n-butoxy (C4) substituent, whereas Bomin-2 bears n-propoxy (C3) and Bomin-1 bears an ethoxy (C2) or shorter chain . By class-level SAR inference, Bomin-3 is predicted to exhibit greater CES inhibitory potency than Bomin-2 and Bomin-1, although the magnitude of this difference awaits direct comparative measurement. This chain-length trend is independently corroborated by Quistad et al. (2005), who demonstrated that for structurally related n-alkyl methylphosphonofluoridates targeting PAF acetylhydrolase, potency increased with chain length from C8 to C18, with C13–C14 compounds achieving IC50 values of 0.1–0.6 nM [2].

Structure-activity relationship Benzodioxaphosphorin 2-oxides Chain-length dependence

Insect JHE Inhibition Species Selectivity

Bomin-3 inhibits juvenile hormone esterase (JHE, isoform B) from Trichoplusia ni (cabbage looper) with an IC50 of 354 nM, as curated in BindingDB [1]. This provides a cross-species benchmark: the compound is approximately 500-fold less potent against insect JHE than against human CES1 (Ki = 0.708 nM), demonstrating meaningful species-level selectivity within the carboxylesterase family. This data point is relevant for researchers using Bomin-3 in insect models or requiring a CES inhibitor with characterized invertebrate vs. mammalian potency differentials. By contrast, BNPP and Iso-OMPA exhibit different species-selectivity fingerprints; BNPP, for instance, is a relatively weak inhibitor of certain insect CES isoforms compared to benzodioxaphosphorin 2-oxides [2].

Insect carboxylesterase Juvenile hormone esterase Species selectivity

Irreversible Covalent Mechanism vs. Reversible Inhibitors

Bomin-3 is explicitly classified as a selective irreversible inhibitor of carboxylesterases, forming a covalent bond with the enzyme active site [1]. This mechanism is corroborated by the extreme time-dependence of its hCES1 inhibition: Ki shifts from 9,770 nM at 5 minutes to 0.708 nM at 24 hours, a ~13,800-fold enhancement characteristic of progressive covalent modification [2]. In contrast, bis-p-nitrophenyl phosphate (BNPP) is a reversible, competitive carboxylesterase inhibitor that does not covalently modify the enzyme [3]. Tetraisopropyl pyrophosphoramide (Iso-OMPA) is a pseudo-irreversible butyrylcholinesterase inhibitor with limited CES selectivity [3]. The irreversible nature of Bomin-3 means that enzyme activity does not recover upon inhibitor dilution or dialysis—a critical distinction for experimental protocols requiring sustained CES inactivation, such as prodrug metabolism studies or toxicology models where CES-mediated detoxification must be durably suppressed.

Irreversible inhibition Covalent modifier Mechanism of action

Physical Form and Handling Reproducibility

Bomin-3 is supplied as a white powder with purity ≥95% (TLC), soluble in ethanol and acetone, and stable at room temperature storage . In contrast, Bomin-1 is described as a viscous liquid . This physical form difference is non-trivial for procurement and experimental workflow: solid powders enable precise gravimetric dispensing, reduce solvent volume uncertainty, and generally exhibit better long-term storage stability compared to viscous liquids, which can be hygroscopic and prone to handling losses. Both Bomin-2 and Bomin-3 share a solid physical form based on BOC Sciences catalog descriptions, while Bomin-1's liquid state introduces additional handling variability . For laboratories requiring accurate, reproducible inhibitor concentrations in enzymatic assays, the solid powder form of Bomin-3 is operationally advantageous.

Compound procurement Formulation Experimental reproducibility

1,4,2- vs. 1,3,2-Benzodioxaphosphorine Scaffolds

The Bomin series (Bomin-1, -2, -3) is based on a 1,4,2-benzodioxaphosphorine ring system, whereas the widely studied carboxylesterase inhibitor CBDP (2-(o-cresyl)-4H-1,3,2-benzodioxaphosphorin-2-oxide) features an isomeric 1,3,2-benzodioxaphosphorin scaffold [1]. This constitutional isomerism alters the spatial orientation of the phosphorus center relative to the aromatic ring, potentially affecting active-site fit and isozyme selectivity. CBDP is well-characterized as a potent inhibitor of serum carboxylesterase and butyrylcholinesterase, whereas Bomin-3, based on Sigma Aldrich annotation, is described as selective for carboxylesterases without documented butyrylcholinesterase cross-reactivity [2]. The structural difference between the 1,4,2 and 1,3,2 ring systems provides a rational basis for differential CES isozyme selectivity, though direct comparative selectivity profiling data across all human CES isoforms remains absent from publicly accessible, non-prohibited sources.

Chemical scaffold Ring topology CES isoform selectivity

Bomin-3: Application Scenarios


In Vitro CES Inactivation for Prodrug Metabolism

Bomin-3, with its sub-nanomolar terminal Ki (0.708 nM) against human CES1 and irreversible covalent mechanism, is the appropriate choice for in vitro experimental protocols requiring durable, washout-resistant CES inhibition [1]. In prodrug activation assays—where ester prodrugs are hydrolyzed by CES to release active drug—pretreatment with Bomin-3 ensures persistent enzyme suppression throughout the incubation period, unlike reversible inhibitors such as BNPP that may dissociate during the assay . The 24-hour preincubation achieves maximal inhibition, and the covalent modification withstands subsequent dilution or substrate competition. Researchers should avoid substituting Bomin-2 or Bomin-1 without re-optimizing concentration and incubation time, as the shorter alkoxy chains predict lower potency per class-level SAR [2].

CES Blockade in Organophosphate Toxicology

In organophosphate (OP) toxicology, carboxylesterases serve as stoichiometric scavengers that detoxify OP compounds by covalent binding. Bomin-3's irreversible CES inhibition mechanism—corroborated by its 13,800-fold time-dependent Ki shift—makes it a mechanistically appropriate tool for depleting CES scavenging capacity in toxicology models [1]. This application is directly analogous to the use of CBDP for CES inhibition in OP potentiation studies, but Bomin-3's 1,4,2-benzodioxaphosphorine scaffold and annotated selectivity for carboxylesterases over butyrylcholinesterase may offer cleaner target engagement than CBDP, which inhibits both enzyme families . The characterized species selectivity (human CES1 Ki 0.708 nM vs. insect JHE IC50 354 nM) further supports cross-species experimental design [1].

Insect CES Profiling for Resistance Research

Bomin-3 demonstrates a defined IC50 of 354 nM against cabbage looper (Trichoplusia ni) juvenile hormone esterase, providing a quantitative benchmark for insect CES inhibition studies [1]. This mid-nanomolar potency—approximately 500-fold weaker than its human CES1 activity—offers a usable window for insect-specific enzyme profiling without complete enzyme ablation. In contrast, BNPP is reported to be a poor inhibitor of certain insect CES isoforms involved in pesticide resistance, making Bomin-3 a more effective tool for probing the role of CES-mediated sequestration in resistant insect strains . The solid powder formulation of Bomin-3 also facilitates accurate dosing in insect diet incorporation or topical application studies.

Serine Hydrolase Inhibitor Screening Control

In drug discovery programs targeting serine hydrolases, Bomin-3 serves as a well-characterized irreversible inhibitor control with publicly accessible kinetic data (Ki, IC50, time-dependence) [1]. Its defined purity (≥95% TLC) and room-temperature storage stability make it suitable for inclusion in compound screening libraries as a reference standard . The availability of Bomin-1, Bomin-2, and Bomin-3 as a congeneric series also enables chemical biology studies exploring chain-length-dependent target engagement and proteome-wide selectivity profiling via activity-based protein profiling (ABPP). Procurement from Sigma Aldrich (catalog B6806) ensures batch-to-batch consistency for multi-year screening programs [2].

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